

Technical Support Center: Troubleshooting Abnormal SPB Duplication

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Compound of Interest

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This guide is intended for researchers, scientists, and drug development professionals encountering abnormal spindle pole body (**SPB**) duplication phenotypes in their experiments, primarily focusing on yeast models like *Saccharomyces cerevisiae*.

Frequently Asked Questions (FAQs)

Q1: What is the most common abnormal **SPB** phenotype, and what does it signify?

A1: The most frequently observed abnormality is a failure in **SPB** duplication, leading to the formation of a monopolar spindle. Cells arrested with this phenotype typically contain a single **SPB**, which can result in mitotic arrest due to the activation of the spindle assembly checkpoint (SAC). This phenotype often points to defects in the early stages of the **SPB** duplication pathway, involving key proteins like Cdc31 (a centrin) and its interacting partners.

Q2: My microscopy shows cells with two **SPBs** that fail to separate and form a bipolar spindle. What is the likely issue?

A2: This phenotype suggests a defect in the separation of newly duplicated **SPBs**, not in the duplication process itself. The "bridge" structure that connects the two **SPBs** must be severed for them to migrate and form a proper spindle. Mutations in components required for bridge fission or in proteins that regulate the insertion of the new **SPB** into the nuclear envelope can cause this phenotype.

Q3: I am observing cells with more than two **SPBs** (multipolar spindles). What could be the cause?

A3: Multipolar spindles arise from an overduplication of **SPBs**. This indicates a loss of the tight cell cycle regulation that normally ensures only one round of **SPB** duplication per cycle. Key cell cycle regulators, such as cyclin-dependent kinase 1 (Cdk1) and the phosphatase Cdc14, are crucial for restricting duplication to the G1 phase. Overexpression of duplication factors or mutations in regulatory proteins that normally inhibit extra duplication events can lead to this phenotype.

Q4: How can I reliably distinguish between a duplication failure and a separation defect?

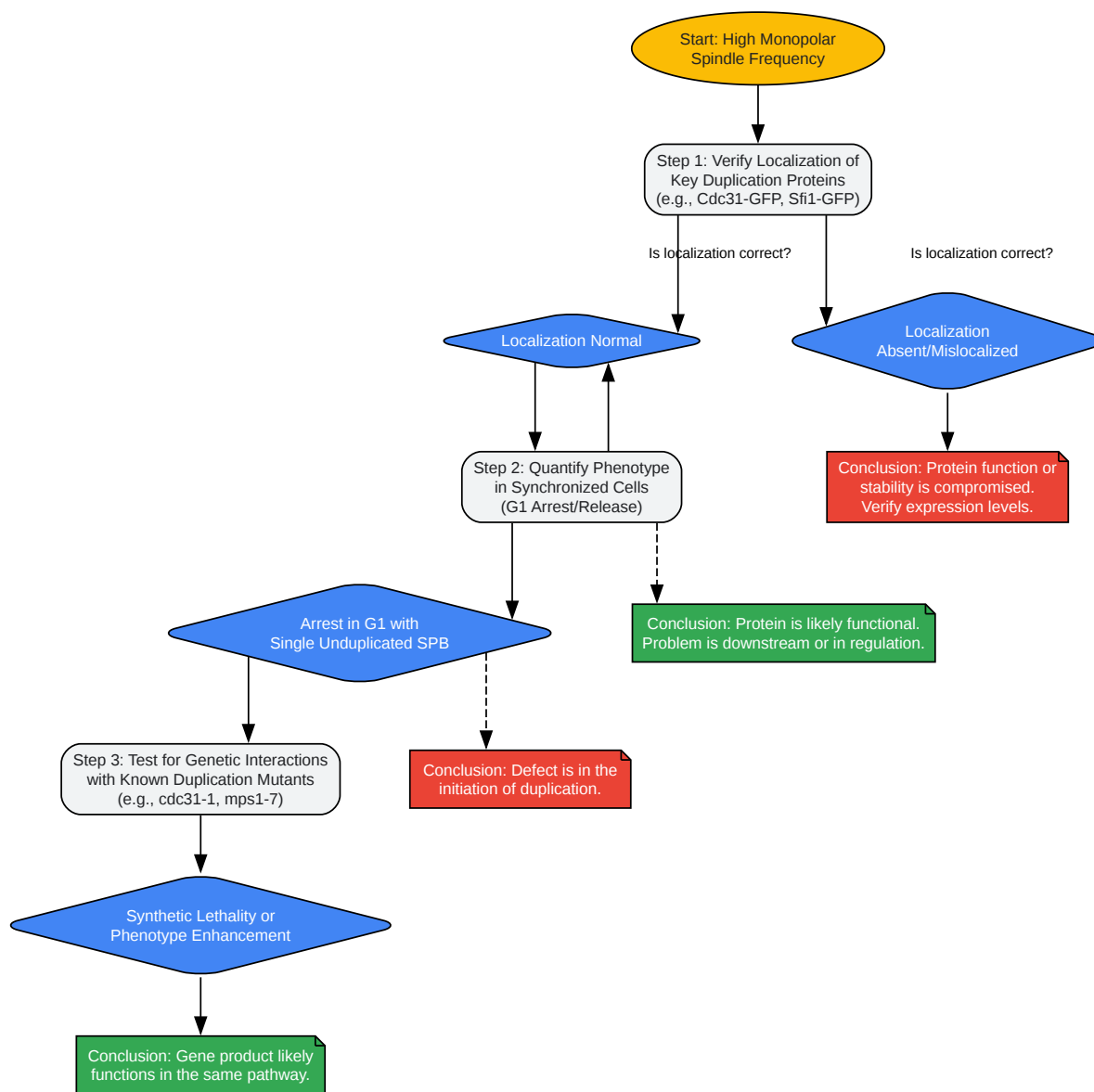
A4: High-resolution microscopy is key.

- **Electron Microscopy (EM):** This is the gold standard for visualizing **SPB** ultrastructure. EM can clearly show a single, unduplicated **SPB** versus two closely associated (unseparated) **SPBs**.
- **Fluorescence Microscopy:** Using fluorescently tagged **SPB** components (e.g., Spc42-GFP, Spc110-GFP) allows for live-cell imaging and quantification. A duplication failure will show a single fluorescent focus, whereas a separation defect will appear as a single, often brighter or elongated, focus that may resolve into two distinct dots upon careful observation or deconvolution.

Troubleshooting Guides

Guide 1: High Percentage of Monopolar Spindles Observed

If you are observing a high frequency of cells with a single **SPB** or monopolar spindle, use the following workflow to diagnose the potential cause.



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Caption: Troubleshooting workflow for monopolar spindle phenotypes.

Guide 2: Differentiating SPB Duplication vs. Biorientation Defects

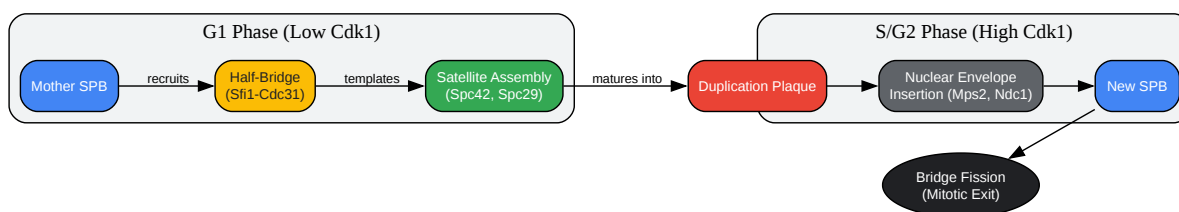
Defects in **SPB** duplication can sometimes be confused with defects in chromosome biorientation, as both can activate the spindle assembly checkpoint.

Phenotype	Primary Defect	Key Proteins Involved	Experimental Verification
Monopolar Spindle	SPB Duplication Failure	Cdc31, Sfi1, Kar1, Mps1	EM shows a single SPB. [1][2][3]Immunofluorescence of tubulin shows a single aster of microtubules.
Bipolar Spindle with Unattached Chromosomes	Chromosome Biorientation	Kinetochore components, SAC proteins	EM shows two separated SPBs. Immunofluorescence shows a bipolar spindle, but chromosomes (e.g., stained with DAPI) are not aligned at the metaphase plate.
Short Spindle with Separated SPBs	Spindle Elongation / Anaphase Entry	Motor proteins, anaphase-promoting complex (APC) components	Live-cell imaging shows SPBs separate but the spindle fails to elongate. Cells arrest in metaphase.

Key Signaling Pathway

The Core **SPB** Duplication Pathway in *S. cerevisiae*

The duplication of the **SPB** is a templated process that begins in G1 and is tightly regulated by the cell cycle. The existing **SPB** (mother) serves as a platform for the assembly of a new **SPB** (daughter).



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Caption: Core **SPB** duplication pathway in *S. cerevisiae*.

Experimental Protocols

Protocol 1: Indirect Immunofluorescence for Yeast **SPBs** and Spindles

This protocol is adapted for visualizing tubulin to assess spindle morphology and **SPB** components using specific antibodies.

A. Cell Growth and Fix[8][9][10]ation

- Grow yeast cells to early log phase (OD600 ~0.4-0.6) in the appropriate liquid medium.
- Fix the cells by adding 37% formaldehyde directly to the culture medium to a final concentration of 3.7%.
- Incubate for 1 hour at 30°C with gentle shaking.
- Harvest cells by cent[11]rifugation (3000 rpm for 3 min), and wash twice with 1x PBS.
- Resuspend cells in spheroplasting buffer (e.g., 1.2 M Sorbitol, 0.1 M KPO4 pH 7.5).

B. Cell Wall Removal and Permeabilization

- Add zymolyase and/or lyticase to the cell suspension to digest the cell wall. Incubate at 37°C for 15-45 minutes, monitoring for spheroplast formation.
- Gently wash the spheroplasts with PBS.

- Adhere the spheroplasts to poly-L-lysine coated microscope slides.
- Permeabilize the cells by incubating the slide in ice-cold methanol for 6 minutes, followed by ice-cold acetone for 30 seconds. Air dry completely.

C.[11] Antibody Staining

- Block the slide with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 30 minutes.
- Incubate with the pri[11]mary antibody (e.g., anti-tubulin monoclonal antibody or anti-GFP for tagged **SPB** proteins) diluted in blocking buffer for 1-2 hours in a humid chamber.
- Wash the slide three [11]times with PBS for 5 minutes each.
- Incubate with a fluorescently-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature in the dark.
- Wash the slide three times with PBS for 5 minutes each.

D. Mounting and Visualization

- Add a drop of mounting medium containing DAPI (to stain DNA) onto the slide and cover with a coverslip.
- Seal the coverslip with nail polish and store it at 4°C, protected from light.
- Visualize using a flu[11]orescence microscope. The mitotic spindle and cytoplasmic microtubules can be easily monitored.

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